molecular formula C4H9NO2 B554806 N-Methyl-L-alanine CAS No. 3913-67-5

N-Methyl-L-alanine

Cat. No.: B554806
CAS No.: 3913-67-5
M. Wt: 103.12 g/mol
InChI Key: GDFAOVXKHJXLEI-VKHMYHEASA-N
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Mechanism of Action

Target of Action

N-Methyl-L-alanine, also known as β-N-methylamino-L-alanine (BMAA), is a non-proteinogenic amino acid . It primarily targets ionotropic (NMDA) and metabotropic glutamate receptors of hippocampal slices of rat brains . These receptors play a crucial role in synaptic plasticity, which is a key factor in the development of memory and learning.

Mode of Action

The compound interacts with its targets by binding to them. This binding can lead to over-stimulation of postsynaptic neurons, a phenomenon termed excitotoxicity . This excitotoxicity typically leads to neuronal death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neurodegeneration . The compound has been linked to neurodegenerative diseases, and its toxicity to living cells has been studied using transcriptomics and proteomics . It has been found to influence cell differentiation and primary metabolic processes in cyanobacteria, such as nitrogen fixation, photosynthesis, carbon fixation, and various biosynthetic processes involving 2-oxoglutarate and glutamate .

Pharmacokinetics

It is known that the n-methyl group increases lipophilicity, which improves membrane permeability . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily neurotoxic . It can lead to neuronal death due to excitotoxicity . In addition, it has potent regulatory effects on the basic metabolism and cell development of cyanobacteria .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, climate change and eutrophication can increase the frequency and intensity of cyanobacterial blooms, which are known to produce BMAA . This can lead to increased exposure to the compound and potentially higher risk of neurodegenerative diseases .

Safety and Hazards

N-Methyl-L-alanine should be handled with care. Avoid dust formation, ingestion, and inhalation. Avoid contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-L-alanine can be synthesized through various methods. One common approach involves the N-methylation of L-alanine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of N-methylated intermediates. This process involves the use of catalysts such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modification, which enhances its biological activity and resistance to protease degradation compared to non-methylated analogs. This makes it particularly valuable in the design of stable and bioactive peptides .

Properties

IUPAC Name

(2S)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFAOVXKHJXLEI-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959936
Record name N-Methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-67-5, 600-21-5
Record name N-Methyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylalanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(methylamino)propanoic acid
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Record name N-METHYLALANINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N-Methyl-L-alanine?

A1: this compound has a molecular formula of C4H9NO2 and a molecular weight of 103.12 g/mol.

Q2: Are there any notable spectroscopic features of this compound?

A: Yes, spectroscopic studies using infrared absorption (IR) and vibrational circular dichroism (VCD) have been used to identify different hydrogen-bonded conformers of this compound in various solvents and matrices. [] These studies highlighted the conformational flexibility of the molecule.

Q3: How does the N-methylation of L-alanine influence its conformational landscape?

A: N-methylation introduces steric hindrance, impacting the molecule's conformational preferences. Studies have shown that this compound exhibits a unique conformational landscape compared to L-alanine, favoring specific hydrogen bond interactions. [] This has implications for its incorporation into peptides and its influence on their structures.

Q4: Have computational methods been employed to study this compound?

A: Yes, computational chemistry techniques, including conformational energy calculations and Monte Carlo simulations, have been used extensively. Early studies explored the sterically allowed conformations of poly-N-methyl-L-alanine, predicting a preference for a right-handed, approximately threefold helix. [, ] Later research utilized hard-sphere models to calculate the average dimensions of randomly coiling polysarcosine and poly-N-methyl-L-alanine. [] These studies provided insights into the conformational preferences and behavior of these polymers in solution.

Q5: How does the incorporation of this compound into peptides affect their structure?

A: The incorporation of this compound can significantly impact peptide conformation. Its presence can disrupt ordered structures like alpha-helices due to the introduction of both cis and trans isomers around the peptide bond. [] This characteristic makes it valuable in designing peptides with specific structural properties.

Q6: Can this compound be used to design specific peptide nanoshapes?

A: Yes, recent research has shown that this compound, along with its D-enantiomer, can be used to design diverse peptide nanoshapes with sub-nanometer precision. [] The restricted bond rotation around the N-methylated amide bond allows these residues to act as scaffolds for building desired conformations. This bottom-up design approach has significant potential for creating biofunctional molecules.

Q7: How does this compound compare to proline in its effect on collagen triple helix stability?

A: Replacing proline or hydroxyproline, both tertiary amides commonly found in collagen, with this compound actually decreases triple-helical stability. [] This suggests that the contribution of proline and hydroxyproline to collagen stability stems from factors beyond simply being tertiary amides.

Q8: What is the impact of replacing proline with this compound in angiotensin II and angiotensin III analogs?

A: Substituting proline with this compound in these analogs leads to significant changes in their pharmacological properties, particularly their potency and antagonistic activity. [, ] This highlights the importance of proline's specific structural features for the biological activity of these peptides.

Q9: Does replacing Pip with this compound in efrapeptin C analogs affect their activity?

A: Yes, replacing pipecolic acid (Pip) with this compound in efrapeptin C analogs has been shown to maintain their inhibitory activity against ATP hydrolysis by the A3B3 complex of A1A0-ATP synthase. [] This suggests that this compound can be a viable substitute for Pip in specific peptide drug design contexts.

Q10: Are there any known natural products containing this compound?

A: Yes, this compound is found in several natural products. Examples include pepticinnamins [], aspochracin [, ], and pithohirolide []. These compounds often exhibit interesting biological activities, highlighting the potential of this compound as a building block for pharmaceutical development.

Q11: Can this compound be incorporated into peptides via solid-phase synthesis?

A: Yes, this compound can be incorporated into peptides using standard solid-phase peptide synthesis methods. [, ] This allows for the controlled synthesis of peptides containing this residue for various research purposes.

Q12: What are the potential applications of polymers containing this compound?

A: The unique conformational properties and potential for self-assembly make poly-N-methyl-L-alanine and related polymers interesting for various applications. These include their use as templates for controlling the growth of inorganic nanomaterials, as seen with gold nanoparticle synthesis. [] Further exploration of their biocompatibility and biodegradability [] could lead to applications in drug delivery and tissue engineering.

Q13: Is this compound found in biological systems?

A: Yes, this compound has been identified in the hemolymph of freshwater mussels and its presence is correlated with stress response and potentially mortality. [] This finding suggests a potential role for this compound as a biomarker for environmental stress in these organisms.

Q14: Can this compound be produced through biosynthesis?

A: Yes, research has identified the biosynthetic pathway for this compound in the plant Dichapetalum cymosum. [] This pathway is also involved in the production of N-methyl-L-serine. Understanding these biosynthetic routes could have implications for developing sustainable production methods for these compounds.

Q15: Is there a connection between this compound and fungal metabolites?

A: Yes, this compound is a component of certain fungal metabolites. For instance, it is found in aspochracin, an insecticidal compound produced by the fungus Aspergillus ochraceus. [, ] This finding highlights the diverse roles of this compound in biological systems.

Q16: Can Corynebacterium glutamicum be engineered to produce N-methylated amino acids?

A: Yes, Corynebacterium glutamicum, a bacterium widely used in industrial amino acid production, has been successfully engineered for the fermentative production of various N-methylated amino acids, including this compound, sarcosine, and N-ethylglycine. [, ] This opens up avenues for sustainable and scalable production of these valuable compounds.

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